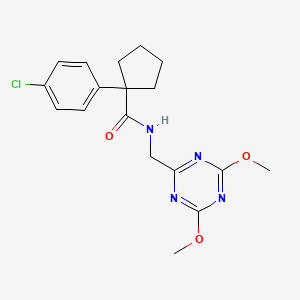![molecular formula C19H16ClN3O B2661730 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide CAS No. 1396865-00-1](/img/structure/B2661730.png)
2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, a chloro group, and a dihydro-pyrrolo-imidazole ring. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzamide group attached to a chlorinated carbon, which is also part of a dihydro-pyrrolo-imidazole ring. This ring system contains several nitrogen atoms, which could participate in various chemical reactions .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups and ring system. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The chloro group could be involved in substitution reactions. The dihydro-pyrrolo-imidazole ring, containing several nitrogen atoms, could participate in various reactions involving these nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring system. For example, the presence of the polar amide group and the aromatic ring could affect its solubility, while the chloro group could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Nitro Derivatives
The compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .
Selective Nitration
6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position . This selective nitration process is an important application of the compound.
Synthesis of Amino and Azido Derivatives
The compound is used in the synthesis of 6-substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
Synthesis of Dinitro Derivatives
2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was nitrated with a mixture of sulfuric and nitric acids to obtain 2,3-dinitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .
Dehydration of Substituted Acetamides
Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
Conversion to Various Derivatives
The compound can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .
Removal of Chlorine Atom
The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel .
Antileukemia Activity
Members of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class were expanded using a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-16-5-2-1-4-15(16)19(24)22-14-9-7-13(8-10-14)17-12-21-18-6-3-11-23(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQAHPFRTPULFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)


![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)
![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)





![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)